2-(2,4,6-Trimethoxyphenyl)-1H-indene-1,3(2H)-dione
Description
2-(2,4,6-Trimethoxyphenyl)-1H-indene-1,3(2H)-dione is a derivative of the 1H-indene-1,3(2H)-dione scaffold, a bicyclic diketone with broad applications in pharmaceuticals, dyes, and materials science. The compound features a trimethoxyphenyl substituent at the 2-position, which imparts unique electronic and steric properties. Derivatives of this core structure are known for diverse functionalities, including anti-inflammatory, antioxidant, and fluorescent sensing capabilities .
This article focuses on comparing its structural, physicochemical, and functional attributes with analogous compounds, emphasizing substituent-driven variations.
Properties
Molecular Formula |
C18H16O5 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-21-10-8-13(22-2)15(14(9-10)23-3)16-17(19)11-6-4-5-7-12(11)18(16)20/h4-9,16H,1-3H3 |
InChI Key |
ZWFPLUPVPDRXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The 1H-indene-1,3(2H)-dione core is conserved across analogs, but substituents at the 2-position dictate properties. Key structural analogs include:
Key Differences :
- Conjugation: Hydrazono derivatives (e.g., 2-(phenylhydrazono)) exhibit extended conjugation, enabling applications in optoelectronics and sensing .
Photochemical and Stability Properties
Photostability and reactivity vary significantly with substituents:
Comparison with Target Compound :
Physicochemical Properties
Substituents alter melting points, solubility, and spectral profiles:
Target Compound’s Expected Properties :
- Higher melting point than PP due to increased crystallinity from methoxy groups.
- IR: C=O stretches ~1700 cm⁻¹; NMR: Three methoxy singlets (δ 3.7–3.9 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
